molecular formula C21H24N2O B12481614 1-(1-benzyl-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(1-benzyl-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12481614
M. Wt: 320.4 g/mol
InChI Key: MRUNHYFQUNONMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-benzylindol-3-yl)methylamine is a complex organic compound that features an indole moiety, a benzyl group, and an oxolane ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

(1-benzylindol-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-benzylindol-3-yl)methylamine is unique due to its combination of the indole, benzyl, and oxolane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities .

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C21H24N2O/c1-2-7-17(8-3-1)15-23-16-18(20-10-4-5-11-21(20)23)13-22-14-19-9-6-12-24-19/h1-5,7-8,10-11,16,19,22H,6,9,12-15H2

InChI Key

MRUNHYFQUNONMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.